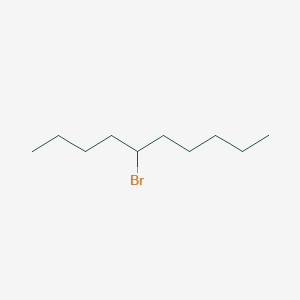

5-Bromodecane

Description

Structure

3D Structure

Properties

CAS No. |

62065-03-6 |

|---|---|

Molecular Formula |

C10H21Br |

Molecular Weight |

221.18 g/mol |

IUPAC Name |

5-bromodecane |

InChI |

InChI=1S/C10H21Br/c1-3-5-7-9-10(11)8-6-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

ROBQXJZTQUHTLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCC)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromodecane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromodecane. The information is curated for professionals in research, scientific studies, and drug development who require detailed data on this compound. This document summarizes its known attributes, presents a detailed experimental protocol for its synthesis, and includes visualizations to aid in understanding its structure and preparation.

Chemical Structure and Identification

This compound is a secondary bromoalkane with the bromine atom located on the fifth carbon of a ten-carbon chain. Its structure is foundational to its chemical behavior and reactivity.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

SMILES: CCCCCC(Br)CCCC[2]

-

InChI: InChI=1S/C10H21Br/c1-3-5-7-9-10(11)8-6-4-2/h10H,3-9H2,1-2H3[1]

-

CAS Number: 62065-03-6[1]

Physicochemical Properties

| Property | This compound (Computed) | 1-Bromodecane (Experimental) |

| Molecular Weight | 221.18 g/mol [1] | 221.18 g/mol [3] |

| Density | Not Available | 1.066 g/mL at 25 °C[3] |

| Boiling Point | Not Available | 238 °C[3] |

| Melting Point | Not Available | -29.6 °C[3] |

| Solubility in Water | Not Available | Slightly soluble[3] |

| Refractive Index | Not Available | n20/D 1.456[3] |

| XLogP3 | 5.2[1] | Not Applicable |

Experimental Protocols: Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a standard and reliable method for the preparation of secondary bromoalkanes is through the reaction of the corresponding secondary alcohol with a brominating agent. The following protocol is an adapted procedure for the synthesis of this compound from 5-decanol (B1670017) using phosphorus tribromide, a common and effective method for this transformation.

Reaction:

3 C₁₀H₂₂O + PBr₃ → 3 C₁₀H₂₁Br + H₃PO₃

Materials:

-

5-decanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 5-decanol in anhydrous diethyl ether.

-

Addition of PBr₃: Cool the flask in an ice bath. Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of 5-decanol. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture in an ice bath and cautiously add water to quench the excess PBr₃. Transfer the mixture to a separatory funnel and add more diethyl ether.

-

Extraction and Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Reactivity and Biological Significance

As a secondary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions (both SN1 and SN2 pathways) and elimination reactions (E1 and E2 pathways). The outcome of a reaction will depend on the nature of the nucleophile/base, the solvent, and the reaction conditions.

There is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary relevance in a biological context would likely be related to its lipophilic nature and potential as a synthetic building block in the development of more complex, biologically active molecules.

Safety Information

Detailed safety information for this compound is not widely available. However, as a bromoalkane, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Bromoalkanes can be irritating to the skin, eyes, and respiratory system. For comparison, 1-Bromodecane is listed as causing skin and serious eye irritation.

References

5-Bromodecane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key chemical properties of 5-Bromodecane. Due to the limited availability of detailed experimental protocols and biological pathway information specific to this compound in publicly accessible literature, this document focuses on its fundamental physicochemical data and provides a generalized framework for its handling and potential synthesis.

Core Physicochemical Data

Quantitative information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 62065-03-6 | [1] |

| Molecular Formula | C10H21Br | [2] |

| Molecular Weight | 221.18 g/mol | [1][2] |

| SMILES | CCCCCC(Br)CCCC | [2] |

Experimental Protocols

Representative Synthesis of a Secondary Haloalkane (Adapted for this compound)

This protocol is a generalized procedure and should be adapted and optimized for the specific requirements of the synthesis of this compound.

Materials:

-

Triphenylphosphine (B44618) (PPh3)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath and add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature.

-

Stir the mixture at 0°C for 15-20 minutes.

-

Add a solution of 5-decanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.

Logical Workflow for Laboratory Use

The following diagram illustrates a general workflow for the safe handling and use of a chemical reagent such as this compound in a research laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromodecane, a secondary bromoalkane. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data for its linear isomer, 1-bromodecane (B1670165), and provides predicted spectroscopic information based on established chemical principles. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Core Physical and Chemical Properties

This compound is a halogenated alkane with the bromine atom located on the fifth carbon of a ten-carbon chain. Its physical and chemical characteristics are influenced by the presence of the bromine atom and its position on the alkyl chain.

Data Presentation: Physical Properties

| Property | This compound (Computed/Predicted) | 1-Bromodecane (Experimental) |

| Molecular Formula | C₁₀H₂₁Br | C₁₀H₂₁Br |

| Molecular Weight | 221.18 g/mol [3] | 221.18 g/mol |

| Boiling Point | Not available | 238 °C[1] |

| Melting Point | Not available | -29.6 °C[1] |

| Density | Not available | 1.066 g/mL at 25 °C[1] |

| Refractive Index | Not available | n20/D 1.456[1] |

| Solubility | Insoluble in water; Soluble in organic solvents | Slightly soluble in water; Soluble in ethanol (B145695), ether |

| CAS Number | 62065-03-6[3] | 112-29-8 |

Synthesis of this compound

This compound can be synthesized from its corresponding alcohol, 5-decanol (B1670017), through a nucleophilic substitution reaction. A common method involves the use of hydrobromic acid and a catalyst such as sulfuric acid.

Experimental Protocol: Synthesis from 5-Decanol

This protocol is adapted from the synthesis of 1-bromodecane from 1-decanol.[4]

Materials:

-

5-Decanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, cool 1.0 mole of 5-decanol in an ice bath.

-

Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring.

-

Add 1.25 moles of 48% hydrobromic acid to the mixture.

-

Heat the mixture under reflux for 6-8 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. The organic layer (this compound) should separate from the aqueous layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the crude this compound over anhydrous calcium chloride.

-

Purify the product by fractional distillation under reduced pressure.

Chemical Reactivity and Experimental Protocols

As a secondary bromoalkane, this compound can undergo nucleophilic substitution reactions through both S\N1 and S\N2 mechanisms.[5][6][7][8] The choice of mechanism is influenced by the nucleophile, solvent, and reaction conditions. It can also undergo elimination reactions in the presence of a strong, non-nucleophilic base.

Nucleophilic Substitution Reactions

General Reaction Scheme: R-Br + Nu⁻ → R-Nu + Br⁻ (where R = decan-5-yl, Nu = Nucleophile)

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol/Water mixture (solvent)

-

Reflux apparatus

Procedure:

-

Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

-

Add an equimolar amount of sodium hydroxide.

-

Heat the mixture under reflux for 2-3 hours.

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water to remove any remaining NaOH.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 5-decanol.

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO) (solvent)

-

Reaction vessel with a stirrer

Procedure:

-

In a reaction vessel, suspend sodium cyanide in anhydrous DMSO.

-

Add this compound dropwise to the stirred suspension.

-

Heat the reaction mixture to approximately 90°C and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic extracts to yield 5-cyanodecane.

Spectroscopic Properties

Data Presentation: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Features for this compound |

| ¹H NMR | - CH-Br proton (at C5): A multiplet around 3.8-4.2 ppm. - CH₂ protons adjacent to CH-Br (at C4 and C6): Multiplets around 1.6-1.8 ppm. - Other CH₂ protons: A broad multiplet around 1.2-1.4 ppm. - CH₃ protons (at C1 and C10): Triplets around 0.9 ppm. |

| ¹³C NMR | - C-Br carbon (at C5): A signal in the range of 50-60 ppm. - Carbons adjacent to C-Br (at C4 and C6): Signals around 35-40 ppm. - Other CH₂ carbons: Signals in the range of 22-32 ppm. - CH₃ carbons (at C1 and C10): Signals around 14 ppm. |

| Infrared (IR) Spectroscopy | - C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region. - C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹. - C-Br stretching: A characteristic absorption in the fingerprint region, typically between 515-690 cm⁻¹.[9][10][11] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 220 and 222, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[12][13] - Major Fragmentation: Loss of a bromine radical (M - Br) to give a fragment at m/z 141. Alpha-cleavage on either side of the C-Br bond will also occur, leading to fragments from the loss of butyl (C₄H₉) and pentyl (C₅H₁₁) radicals. |

Mandatory Visualizations

Workflow for Synthesis and Characterization of this compound

Caption: A logical workflow for the synthesis and characterization of this compound.

Signaling Pathway: Nucleophilic Substitution of this compound

Caption: S\N1 and S\N2 nucleophilic substitution pathways for this compound.

References

- 1. chembk.com [chembk.com]

- 2. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H21Br | CID 14747433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. shout.education [shout.education]

- 9. scribd.com [scribd.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

5-Bromodecane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Reactivity, and Potential Applications

This technical guide provides a comprehensive overview of 5-bromodecane, a secondary bromoalkane with potential applications in organic synthesis and drug development. Due to the limited availability of specific literature on this compound, this document leverages established principles of organic chemistry to detail its synthesis, predict its reactivity, and discuss its potential roles in pharmaceutical research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. A summary of these properties is presented below for easy reference.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁Br | PubChem[1] |

| Molecular Weight | 221.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62065-03-6 | PubChem[1] |

| XLogP3-AA (LogP) | 5.2 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Synthesis of this compound

Nucleophilic Substitution of 5-Decanol

The most common and direct method for synthesizing this compound is likely the nucleophilic substitution of the corresponding alcohol, 5-decanol. This can be achieved using various brominating agents.

Representative Experimental Protocol: Synthesis of 2-Bromopentane (B28208) from Pentan-2-ol

This protocol for a similar secondary bromoalkane can be adapted for the synthesis of this compound from 5-decanol.[2][3]

-

Materials:

-

Pentan-2-ol

-

Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place pentan-2-ol.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred alcohol. Alternatively, an excess of concentrated hydrobromic acid can be used.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then worked up by pouring it into ice water and extracting the product with diethyl ether.

-

The organic layer is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 2-bromopentane can be purified by distillation.

-

References

- 1. This compound | C10H21Br | CID 14747433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved: 8(a). Alcohols can be converted into haloalkanes in a substitution reaction Plan an exper [Chemistry] [gauthmath.com]

- 3. ERIC - EJ307429 - Preparation of 2-Bromopentane., Journal of Chemical Education, 1984 [eric.ed.gov]

Spectroscopic Data of 5-Bromodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromodecane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally acquired spectra for this compound in public databases, this guide presents predicted data based on established spectroscopic principles and computational models. Detailed experimental protocols for the acquisition of such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound (C₁₀H₂₁Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data were generated using computational models. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.10 | Multiplet | 1H | CH-Br (C5) |

| ~1.85 | Multiplet | 2H | CH₂ adjacent to CH-Br (C4, C6) |

| ~1.25 - 1.45 | Multiplet | 12H | CH₂ in alkyl chains (C2, C3, C7, C8, C9) |

| ~0.90 | Triplet | 6H | CH₃ (C1, C10) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~60 | C5 (CH-Br) |

| ~38 | C4, C6 |

| ~32 | C8 |

| ~29 | C3 |

| ~27 | C7 |

| ~23 | C2, C9 |

| ~14 | C1, C10 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850 - 3000 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (methylene) | Medium |

| 1375 - 1385 | C-H bend (methyl) | Medium |

| 550 - 690 | C-Br stretch | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, peaks containing bromine will appear as a pair of peaks (M and M+2) of approximately equal intensity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Notes |

| 220/222 | [C₁₀H₂₁Br]⁺ (Molecular Ion) | Isotopic pattern for one bromine atom. |

| 141 | [C₁₀H₂₁]⁺ (Loss of •Br) | Fragmentation of the C-Br bond. |

| 85 | [C₆H₁₃]⁺ | Alpha cleavage. |

| 71 | [C₅H₁₁]⁺ | Alpha cleavage. |

| 57 | [C₄H₉]⁺ | Further fragmentation of the alkyl chain. |

| 43 | [C₃H₇]⁺ | Further fragmentation of the alkyl chain. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve a homogeneous magnetic field, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR: Acquire the spectrum with broadband proton decoupling to obtain a spectrum with single lines for each carbon. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

Procedure:

-

Sample Preparation: Place one or two drops of liquid this compound onto the surface of a clean, dry salt plate using a pipette.

-

Assemble the Sample Cell: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Acquire the Spectrum:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone and a Kimwipe. Store the plates in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a nonpolar column like DB-5) and temperature program to ensure good separation and peak shape.

-

Set the MS to operate in electron ionization (EI) mode, typically at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet using a microsyringe.

-

Data Acquisition: The sample will be vaporized in the inlet, separated by the GC column, and then introduced into the MS ion source. The mass spectrometer will scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques.

Caption: Workflow for Spectroscopic Analysis.

5-Bromodecane: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromodecane, a secondary alkyl halide, represents a versatile yet underexplored chemical intermediate. Its structure, featuring a bromine atom at the fifth position of a ten-carbon chain, offers a strategic point for chemical modification. This technical guide elucidates the potential research applications of this compound, focusing on its utility as a precursor in the synthesis of novel organic molecules. While specific biological activities of this compound itself are not extensively documented, its value lies in its capacity to serve as a building block for creating a diverse array of functionalized decane (B31447) derivatives. This document provides a comprehensive overview of its chemical properties, potential synthetic transformations, and detailed, generalized experimental protocols for its use in key organic reactions. The information presented herein is intended to empower researchers to leverage this compound in the design and synthesis of new chemical entities for applications in medicinal chemistry, materials science, and broader chemical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key computed data for this compound.[1]

| Property | Value |

| Molecular Formula | C₁₀H₂₁Br |

| Molecular Weight | 221.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62065-03-6 |

| Appearance | (Predicted) Colorless liquid |

| Boiling Point | (Predicted) Higher than decane |

| Density | (Predicted) Greater than water |

| Solubility | Insoluble in water, soluble in organic solvents |

| XLogP3 | 5.2 |

Potential Synthetic Applications

As a secondary alkyl halide, this compound is amenable to a variety of synthetic transformations. Its reactivity is primarily centered around the carbon-bromine bond, which can be cleaved through nucleophilic substitution or elimination pathways. Furthermore, it can be converted into an organometallic reagent, reversing the polarity of the reactive carbon center.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound allow for the introduction of a wide range of functional groups at the 5-position of the decane backbone. As a secondary halide, it can proceed through both S(N)1 and S(_N)2 mechanisms, with the operative pathway being dependent on the reaction conditions.[2][3][4][5]

-

S(_N)2 Pathway: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry if the starting material is chiral.

-

S(_N)1 Pathway: Favored by weak nucleophiles and polar protic solvents. This pathway involves the formation of a carbocation intermediate, leading to a racemic mixture of products if the starting material is chiral.

The following table summarizes potential nucleophilic substitution reactions with this compound.

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

| Hydroxide | NaOH, KOH | Alcohol (-OH) | Precursor for further oxidation or esterification |

| Alkoxide | NaOR | Ether (-OR) | Synthesis of functionalized ethers |

| Cyanide | NaCN, KCN | Nitrile (-CN) | Can be hydrolyzed to a carboxylic acid or reduced to an amine |

| Azide | NaN₃ | Azide (-N₃) | Precursor for "click chemistry" or reduction to an amine |

| Thiolate | NaSR | Thioether (-SR) | Introduction of sulfur-containing moieties |

| Amine | RNH₂, R₂NH | Amine (-NHR, -NR₂) | Synthesis of substituted amines |

Experimental Protocol: General Procedure for Nucleophilic Substitution (S(_N)2)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, DMSO).

-

Reagent Addition: Add the nucleophile (1.1-1.5 eq) to the solution.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Diagram: Nucleophilic Substitution Pathways of this compound

Caption: SN1 and SN2 reaction pathways for this compound.

Elimination Reactions

This compound can undergo elimination reactions in the presence of a base to form various isomers of decene. The regioselectivity of the reaction is determined by the nature of the base used.

-

Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide), the major product is the more substituted (more stable) alkene. For this compound, this would be a mixture of (E)- and (Z)-4-decene.[6]

-

Hofmann's Rule: With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the major product is the less substituted (less sterically hindered) alkene, which would be 5-decene.[6]

| Base | Base Example | Major Alkene Product(s) |

| Small, strong base | Sodium ethoxide (NaOEt) | (E)- and (Z)-4-Decene |

| Bulky, strong base | Potassium tert-butoxide (t-BuOK) | 5-Decene |

Experimental Protocol: General Procedure for E2 Elimination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) for NaOEt, THF or tert-butanol (B103910) for t-BuOK).

-

Base Addition: Add the base (1.1-1.5 eq) to the solution.

-

Reaction Conditions: Heat the mixture under reflux and monitor by TLC or GC.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with a low-boiling organic solvent (e.g., pentane). Wash the organic layer, dry, and concentrate carefully. Purify the resulting alkene(s) by distillation.

Diagram: Regioselectivity in Elimination of this compound

Caption: Elimination pathways of this compound.

Grignard Reagent Formation and Reactions

The formation of a Grignard reagent from this compound transforms the electrophilic C-5 carbon into a nucleophilic one.[7][8][9] This powerful synthetic tool allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.[10]

Experimental Protocol: Formation and Reaction of Dec-5-ylmagnesium Bromide

-

Grignard Formation:

-

Set up an oven-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings (1.2 eq) to the flask.

-

In the dropping funnel, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the this compound solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once the reaction starts, add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours.

-

-

Reaction with an Electrophile (e.g., a Ketone):

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of the electrophile (e.g., acetone, 1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry, and concentrate.

-

Purify the resulting alcohol by column chromatography.

-

Diagram: Grignard Reagent Workflow

Caption: Formation and reaction of a Grignard reagent.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[11][12][13] For this compound, this would lead to the formation of 5,6-dioctyleicosane. However, this reaction is often low-yielding for secondary halides due to competing elimination reactions.[12]

Experimental Protocol: Wurtz Coupling of this compound

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend sodium metal (2.2 eq) in an anhydrous solvent such as diethyl ether.

-

Reagent Addition: Add this compound (1.0 eq) dropwise to the sodium suspension.

-

Reaction and Work-up: Heat the mixture to reflux for several hours. After cooling, carefully quench the excess sodium with ethanol, followed by water. Extract the product, dry the organic layer, and purify by chromatography or distillation.

Applications in Drug Discovery and Materials Science

The functionalized decane derivatives synthesized from this compound have potential applications in several fields:

-

Drug Discovery: The long alkyl chain of decane can be used to probe hydrophobic pockets in proteins or to increase the lipophilicity of a potential drug candidate, which can influence its pharmacokinetic properties. By introducing various functional groups at the 5-position, libraries of compounds can be generated for biological screening.

-

Materials Science: Long-chain functionalized alkanes can be used as surfactants, lubricants, or as building blocks for polymers and liquid crystals. The ability to introduce specific functional groups allows for the fine-tuning of the material's properties.

Conclusion

This compound is a valuable, though not widely studied, chemical intermediate. Its potential lies in its ability to act as a scaffold for the synthesis of a variety of mono-functionalized decane derivatives. Through well-established synthetic methodologies such as nucleophilic substitution, elimination, and organometallic reactions, researchers can access a range of novel compounds. This guide provides the foundational knowledge and experimental frameworks to encourage the exploration of this compound in the development of new molecules for diverse scientific applications. Further research into the specific reaction kinetics and optimization of protocols for this substrate is warranted to fully realize its synthetic potential.

References

- 1. This compound | C10H21Br | CID 14747433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. SciPhyChem: (A Level Chem) Nucleophilic substitutions and eliminations [sciphychem.blogspot.com]

- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. Grignard Reagents [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 13. Wurtz Reaction [organic-chemistry.org]

Navigating the Uncharted Territory of 5-Bromodecane: A Technical Guide to Safety, Handling, and Storage

A comprehensive guide for researchers, scientists, and drug development professionals on the safe management of 5-Bromodecane. Due to the limited availability of specific safety data for this compound, this document leverages data from its isomer, 1-Bromodecane, to provide a foundational framework for risk assessment and safe laboratory practices. All data presented herein pertains to 1-Bromodecane and should be considered as a proxy, underscoring the critical need for a substance-specific risk assessment prior to handling this compound.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's properties is fundamental to its safe handling. The following table summarizes the known physical and chemical characteristics of 1-Bromodecane, which can be used as an initial reference for this compound.

| Property | Value |

| Molecular Formula | C10H21Br |

| Molecular Weight | 221.18 g/mol [1] |

| Appearance | Light yellow liquid[2] |

| Odor | Odorless[2] |

| Boiling Point | 238 °C (460.4 °F)[3] |

| Melting Point | -29.6 °C (-21.3 °F)[3] |

| Flash Point | 94 °C (201.2 °F)[3] |

| Density | 1.066 g/mL at 25 °C[4] |

| Solubility | Slightly soluble in water[2] |

Section 2: Hazard Identification and Toxicological Profile

Based on data for 1-Bromodecane, this compound should be handled as a hazardous substance. It is classified as causing skin and serious eye irritation.[3] Inhalation may also be harmful and cause respiratory irritation.[3]

Toxicological Data (1-Bromodecane):

| Endpoint | Result | Species |

| Acute Inhalation Toxicity (LC50) | 4200 mg/m³ (2 hours) | Mouse |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rabbit[4] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is paramount when working with this compound. The following guidelines, derived from information on 1-Bromodecane, should be implemented.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[2][5]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: A long-sleeved laboratory coat is required.[2][5]

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA approved respirator.[2]

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Remove contaminated clothing and wash it before reuse.[5]

Section 4: Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep away from heat and sources of ignition.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][4]

Section 5: Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

Section 6: Experimental Workflow and Logical Relationships

To visualize the logical flow of safe handling procedures, the following diagrams are provided.

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision tree for first aid response to exposure.

References

Reactivity of the Carbon-Bromine Bond in 5-Bromodecane: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromodecane is a linear secondary alkyl halide that serves as a versatile intermediate in organic synthesis. Its chemical behavior is predominantly dictated by the reactivity of the carbon-bromine (C-Br) bond. This bond's polarity and moderate bond dissociation energy make it a prime site for nucleophilic substitution and elimination reactions, enabling the introduction of a wide array of functional groups and the construction of carbon-carbon double bonds.

As a secondary halide, this compound stands at a mechanistic crossroads, with its reaction pathways being highly sensitive to reaction conditions. The steric hindrance around the electrophilic carbon, the nature of the attacking nucleophile or base, the choice of solvent, and the temperature all play critical roles in determining the reaction outcome. This guide provides a comprehensive analysis of the C-Br bond's reactivity in this compound, offering quantitative data from analogous systems, detailed experimental protocols for key transformations, and visual workflows to aid in synthetic design.

Core Concepts of Carbon-Bromine Bond Reactivity

The reactivity of this compound is fundamentally governed by the properties of its C-Br bond. The bromine atom is more electronegative than carbon, inducing a dipole moment in the C-Br bond and rendering the carbon atom electrophilic and susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₁Br | [1] |

| Molecular Weight | 221.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62065-03-6 |[1] |

The C-Br bond is weaker than C-Cl and C-F bonds, making bromide a better leaving group and thus rendering bromoalkanes more reactive than their chloro- and fluoro- counterparts in both substitution and elimination reactions.[2][3]

Table 2: Carbon-Halogen Bond Properties and Relative SN2 Reactivity

| Haloalkane Type | Bond Dissociation Energy (kJ/mol) | Relative Rate of SN2 Reaction |

|---|---|---|

| R-F | ~450 | 1 |

| R-Cl | ~330 | 200 |

| R-Br | ~280 | 10,000 |

| R-I | ~220 | 30,000 |

Note: Relative rates are generalized approximations and can vary with substrate, nucleophile, and solvent. Data extrapolated from general trends for haloalkanes.[3][4]

Key Reaction Pathways: Substitution vs. Elimination

As a secondary alkyl halide, this compound can undergo reaction via four competing pathways: SN1, SN2, E1, and E2. The prevailing mechanism is determined by a careful selection of reagents and conditions.

Caption: Competing reaction pathways for this compound.

Table 3: Factors Influencing Substitution vs. Elimination for this compound

| Factor | Favors Substitution (SN2/SN1) | Favors Elimination (E2/E1) | Rationale |

|---|---|---|---|

| Reagent | Strong, non-basic nucleophiles (e.g., I⁻, N₃⁻, CN⁻) for SN2. Weak nucleophiles (H₂O, ROH) for SN1. | Strong, sterically hindered bases (e.g., t-BuOK, DBU) for E2. Weak bases for E1. | Strong bases preferentially abstract a proton, while strong nucleophiles attack the electrophilic carbon.[5][6] |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) for SN2. Polar protic (e.g., H₂O, EtOH) for SN1. | Generally favored by less polar solvents than substitution. | Polar protic solvents stabilize the carbocation intermediate in SN1/E1 but solvate and weaken strong nucleophiles/bases, hindering SN2/E2.[7] |

| Temperature | Lower temperatures | Higher temperatures | Elimination has a higher activation energy and is entropically favored, thus becoming more dominant at higher temperatures. |

| Substrate | Secondary halides like this compound are susceptible to both pathways. | Secondary halides readily undergo elimination. | Steric hindrance in secondary halides slows the SN2 reaction, allowing E2 to compete effectively.[8][9] |

Nucleophilic Substitution Reactions

In a nucleophilic substitution, a nucleophile replaces the bromide leaving group.

-

SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry.[2] The reaction rate depends on the concentration of both the this compound and the nucleophile.[10] For secondary halides, this pathway is slower than for primary halides due to increased steric hindrance.[7][8]

-

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process that begins with the slow, spontaneous dissociation of the C-Br bond to form a planar secondary carbocation intermediate.[11] This is followed by a rapid attack of the nucleophile from either face of the carbocation, resulting in a racemic mixture of substitution products.[12] This pathway is favored in polar protic solvents that can stabilize the carbocation intermediate.[11]

Elimination Reactions

In an elimination reaction, a base removes a proton from a carbon atom adjacent to the C-Br bond (a β-hydrogen), leading to the formation of an alkene.

-

E2 (Bimolecular Elimination): This is a concerted, one-step reaction where the base removes a β-hydrogen at the same time the C-Br bond breaks and the C=C double bond forms.[13] For this compound, the β-hydrogens on C4 and C6 are chemically equivalent, so the only constitutional product is dec-4-ene. However, a mixture of (E)- and (Z)-stereoisomers can be formed.

-

E1 (Unimolecular Elimination): This pathway competes with the SN1 reaction and proceeds through the same carbocation intermediate.[11] After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the alkene.

Table 4: Predicted Product Distribution in E2 Elimination of Secondary Bromoalkanes

| Substrate | Base | Major Product (Alkene) | Minor Product (Alkene) | Rationale | Reference |

|---|---|---|---|---|---|

| 2-Bromobutane | EtO⁻ (non-bulky) | 2-Butene (Zaitsev, ~80%) | 1-Butene (Hofmann, ~20%) | The more stable, more substituted alkene is the major product. | [5] |

| 2-Bromobutane | t-BuO⁻ (bulky) | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | The sterically hindered base preferentially removes the more accessible proton. | [14] |

| This compound (Predicted) | EtO⁻ (non-bulky) | (E)-Dec-4-ene | (Z)-Dec-4-ene | The thermodynamically more stable trans isomer (Zaitsev rule for stereoselectivity) is favored. | [5] |

| This compound (Predicted) | t-BuO⁻ (bulky) | (Z)-Dec-4-ene / (E)-Dec-4-ene | - | A bulky base may increase the proportion of the less stable cis isomer due to steric interactions in the transition state. | [14] |

Note: Product ratios for this compound are extrapolated based on established principles of regioselectivity and stereoselectivity in E2 reactions.

Experimental Protocols for Key Transformations

The following protocols are generalized procedures that can be adapted for reactions with this compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Nucleophilic Substitution (SN2): Synthesis of 5-Azidodecane

This protocol describes a typical SN2 reaction using a strong nucleophile in a polar aprotic solvent.

Caption: Experimental workflow for a typical SN2 reaction.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv.), sodium azide (B81097) (NaN₃, 1.5 equiv.), and anhydrous dimethylformamide (DMF).

-

Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture with stirring to 70 °C.

-

Monitoring: Monitor the reaction for the consumption of the starting material using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the resulting crude 5-azidodecane by flash column chromatography on silica (B1680970) gel.

Elimination (E2): Synthesis of Dec-4-ene

This protocol uses a strong, sterically hindered base to favor the E2 pathway.

Caption: Experimental workflow for an E2 elimination reaction.

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tert-butanol. Carefully add potassium tert-butoxide (t-BuOK, 1.5 equiv.) with stirring until it dissolves.

-

Reagent Addition: Add this compound (1.0 equiv.) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 60-80 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the disappearance of this compound and the appearance of dec-4-ene by GC.

-

Work-up: Cool the reaction to room temperature and add pentane. Wash the organic layer with water and then brine in a separatory funnel.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the pentane by distillation. The resulting dec-4-ene can be further purified by fractional distillation.[15]

Williamson Ether Synthesis: A Route to Alkoxy Decanes

This SN2 reaction transforms this compound into an ether. To ensure a high yield of the substitution product, a primary or secondary alkoxide should be used.

Methodology:

-

Alkoxide Formation: In a dry flask under an inert atmosphere, prepare the desired sodium alkoxide by carefully adding sodium metal (1.1 equiv.) to the corresponding anhydrous alcohol (e.g., ethanol) at 0 °C and allowing it to warm to room temperature until all the sodium has reacted.

-

Reagent Addition: Add this compound (1.0 equiv.) to the freshly prepared alkoxide solution.

-

Reaction Conditions: Heat the mixture to reflux with stirring for 2-8 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, cool the mixture, add water, and extract the ether product with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent.

-

Purification: Purify the crude ether by distillation or column chromatography.[8][16]

Grignard Reagent Formation: Creating a Carbon Nucleophile

The reaction of this compound with magnesium metal in anhydrous ether converts the electrophilic carbon of the C-Br bond into a potent carbon-centered nucleophile. Extreme care must be taken to ensure all glassware and reagents are scrupulously dry.[17][18]

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.

Methodology:

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equiv.) in the flask.

-

Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface. In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous ether. Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling or refluxing begins.

-

Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete reaction.

-

Usage: The resulting grey-to-brown solution of the Grignard reagent should be used immediately in a subsequent reaction (e.g., with an aldehyde, ketone, or CO₂).

Conclusion

The carbon-bromine bond in this compound is a highly functional handle for synthetic transformations. As a secondary alkyl halide, its reactivity is a delicate balance between substitution (SN1/SN2) and elimination (E1/E2) mechanisms. By carefully controlling reaction parameters such as the choice of nucleophile/base, solvent, and temperature, researchers can selectively steer the reaction towards the desired product. The protocols and comparative data provided in this guide offer a framework for the rational design of syntheses involving this compound, enabling its effective use in the development of new chemical entities in the pharmaceutical and materials science sectors.

References

- 1. allen.in [allen.in]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. youtube.com [youtube.com]

- 4. Solved E2 Elimination of 2-bromoheptane using potassium | Chegg.com [chegg.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. francis-press.com [francis-press.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. ncert.nic.in [ncert.nic.in]

- 12. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. adichemistry.com [adichemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Navigating the Scarcity of 5-Bromodecane: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the acquisition of specific chemical reagents is a critical starting point for innovation. This technical guide addresses the commercial availability, synthesis, and key properties of 5-Bromodecane (CAS No. 62065-03-6), a secondary bromoalkane with potential applications in organic synthesis and pharmaceutical development.

While readily available structural isomers like 1-bromodecane (B1670165) are common staples in chemical catalogs, this guide reveals that this compound is not a commercially stocked compound. Investigations into major chemical supplier databases indicate a lack of off-the-shelf availability. This necessitates a focus on viable synthetic routes for its production in a laboratory setting. This guide provides a comprehensive overview of a proposed synthetic pathway, including a detailed experimental protocol and a list of commercially available precursors.

Physicochemical Properties and Specifications

While commercial quantitative data for this compound is unavailable due to its lack of suppliers, key physicochemical properties have been computed and are summarized below. These values are crucial for predicting its behavior in chemical reactions and for its purification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁Br | PubChem[1] |

| Molecular Weight | 221.18 g/mol | PubChem[1] |

| CAS Number | 62065-03-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCCCCC(Br)CCCC | Molport[2] |

| Computed XLogP3 | 5.2 | PubChem[1] |

| Computed Boiling Point | Not Available | |

| Computed Density | Not Available |

In-House Synthesis: The Viable Route to this compound

Given the absence of commercial suppliers, researchers requiring this compound must rely on in-house synthesis. A practical and efficient method involves the bromination of the corresponding secondary alcohol, decan-5-ol, a readily available starting material.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved through the reaction of decan-5-ol with a suitable brominating agent, such as phosphorus tribromide (PBr₃). This reaction is a standard method for converting secondary alcohols to their corresponding alkyl bromides.

Experimental Protocol: Synthesis of this compound from Decan-5-ol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

Decan-5-ol (CAS: 5205-34-5)

-

Phosphorus tribromide (PBr₃) (CAS: 7789-60-8)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve decan-5-ol (1 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath to 0°C.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution of decan-5-ol via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Sourcing of Precursors

The key precursor for the synthesis of this compound is decan-5-ol . This chemical is commercially available from several suppliers.

| Supplier | Purity | Quantity |

| Molport | 97% | Inquire |

| TCI America | >96.0% (GC) | 5 mL, 25 mL |

| CymitQuimica | >96.0% (GC) | 5 mL |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Logical Workflow for Acquisition

For researchers requiring this compound, the following workflow outlines the necessary steps from identification to utilization.

References

Methodological & Application

Protocol for Grignard reagent formation from 5-Bromodecane

Application Notes and Protocols

Topic: Protocol for Grignard Reagent Formation from 5-Bromodecane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds that are invaluable in organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the preparation of a Grignard reagent from this compound. The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[3][4] The resulting organomagnesium halide, in this case, (dec-5-yl)magnesium bromide, can then be used in a wide array of chemical reactions, including nucleophilic addition to carbonyl compounds and ring-opening of epoxides.[1][5]

The successful formation of a Grignard reagent is highly dependent on maintaining strictly anhydrous (water-free) conditions, as the reagent is a strong base and will be quenched by protic solvents like water.[3][6][7] This protocol outlines the necessary precautions, reagent preparation, reaction setup, and procedure for the synthesis of the Grignard reagent from this compound, a long-chain alkyl halide.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | --- |

| Magnesium Turnings | High Purity | Commercially Available | --- |

| Anhydrous Diethyl Ether (Et₂O) | ACS Grade, ≤0.01% water | Commercially Available | Ensure the solvent is truly anhydrous.[6][7] |

| Iodine (I₂) | Crystal, ACS Grade | Commercially Available | Used as an activating agent.[8][9] |

| Argon or Nitrogen Gas | High Purity | --- | For maintaining an inert atmosphere. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Argon or Nitrogen) line with a bubbler

-

Schlenk line (optional, but recommended for rigorous anhydrous conditions)

-

Syringes and needles

-

Glassware (graduated cylinders, beakers) - oven-dried before use.

Experimental Protocol

A detailed methodology for the formation of the Grignard reagent from this compound is provided below. All glassware should be thoroughly oven-dried and cooled under an inert atmosphere before use.

Apparatus Setup

A three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube or connected to an inert gas line, and a dropping funnel. The entire apparatus is flushed with a gentle stream of argon or nitrogen to ensure an inert and dry atmosphere.

Magnesium Activation

Magnesium turnings are placed in the reaction flask. A small crystal of iodine is added. The flask is gently warmed with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed, which helps to activate the magnesium surface by removing the passivating oxide layer.[8][9][10] The flask is then allowed to cool to room temperature.

Preparation of this compound Solution

A solution of this compound in anhydrous diethyl ether is prepared in the dropping funnel.

Grignard Reagent Formation

A small amount of the this compound solution is added to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution, often accompanied by gentle bubbling.[11] If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent the reaction from becoming too vigorous.[12] After the addition is complete, the reaction mixture is stirred and may be gently heated to reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey and cloudy solution is the Grignard reagent.

Data Presentation

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Magnesium Turnings | 1.2 eq |

| Iodine | catalytic |

| Solvent | |

| Anhydrous Diethyl Ether | Sufficient to make a 0.5 - 1.0 M solution |

| Reaction Conditions | |

| Temperature | Reflux (approx. 35 °C for diethyl ether) |

| Atmosphere | Inert (Argon or Nitrogen) |

| Reaction Time | 1 - 2 hours |

| Expected Yield | 80 - 95% |

| Side Products | Wurtz coupling product (eicosane)[13][14][15] |

Mandatory Visualizations

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Wurtz Reaction [organic-chemistry.org]

5-Bromodecane: A Versatile Alkylating Agent in Organic Synthesis

Introduction

5-Bromodecane is a secondary alkyl halide that serves as a valuable reagent for introducing a branched ten-carbon alkyl chain into a variety of organic molecules. Its utility as an alkylating agent stems from the reactivity of the carbon-bromine bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. The decan-5-yl moiety can significantly influence the physicochemical properties of the resulting compounds, such as increasing lipophilicity, which is a critical parameter in the design of pharmacologically active molecules and functional materials like liquid crystals. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Key Applications of this compound

This compound is a versatile building block in a range of synthetic applications, including:

-

O-Alkylation (Williamson Ether Synthesis): The synthesis of ethers from alcohols and phenols.

-

N-Alkylation: The formation of secondary and tertiary amines from primary and secondary amines, respectively.

-

P-Alkylation: The preparation of phosphonium (B103445) salts, which are precursors to Wittig reagents.

-

Grignard Reagent Formation: The creation of a potent organometallic nucleophile for reaction with various electrophiles.

-

C-Alkylation: The formation of new carbon-carbon bonds with carbanions, such as those derived from active methylene (B1212753) compounds.

Application in Drug Development and Materials Science

The introduction of alkyl chains is a common strategy in medicinal chemistry to modulate the properties of drug candidates.[1][2] The decan-5-yl group, being a branched and lipophilic moiety, can enhance a molecule's ability to cross cell membranes and can influence its binding to biological targets.[3][4][5] While alkyl halides are reactive intermediates, their incorporation into drug molecules can lead to enhanced bioactivity.[3][5]

In materials science, the incorporation of branched alkyl chains is crucial for the design of liquid crystals.[6][7] The shape and length of these chains influence the mesomorphic properties of the material, such as the temperature range of the liquid crystal phase.

Experimental Protocols

O-Alkylation: Williamson Ether Synthesis of 4'-(Decan-5-yloxy)-[1,1'-biphenyl]-4-carbonitrile

The Williamson ether synthesis is a robust method for the preparation of ethers.[8] As a secondary alkyl halide, this compound can undergo an S(_N)2 reaction with a phenoxide ion. The following protocol is adapted from the synthesis of a similar liquid crystal using 5-iododecane.

Reaction Scheme:

Table 1: Reaction Parameters for the Synthesis of 4'-(Decan-5-yloxy)-[1,1'-biphenyl]-4-carbonitrile

| Parameter | Value |

| Reactants | 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, this compound |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone (B3395972) (anhydrous) |

| Reaction Temperature | Reflux (~56 °C) |

| Reaction Time | 24 hours |

| Product Yield | High (expected) |

Protocol:

-

To a 250 mL round-bottom flask, add 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.95 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 100 mL of anhydrous acetone to the flask and stir the suspension at room temperature for 15 minutes.

-

Add this compound (2.65 g, 12 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the crude product in 50 mL of dichloromethane (B109758) and wash with 2 x 50 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization from ethanol (B145695) to obtain 4'-(decan-5-yloxy)-[1,1'-biphenyl]-4-carbonitrile as a white solid.

References

- 1. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liquid crystal - Wikipedia [en.wikipedia.org]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Reactions Involving 5-Bromodecane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for key reactions involving 5-bromodecane, a secondary bromoalkane. The document covers nucleophilic substitution, elimination, Grignard reagent formation, and Wurtz coupling reactions. The information herein is intended to guide researchers in designing and executing experiments with this versatile chemical intermediate.

Nucleophilic Substitution and Elimination Reactions

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

Data Presentation: Substitution vs. Elimination Product Ratios

The regioselectivity of elimination reactions of this compound can lead to the formation of two primary alkene products: dec-4-ene and dec-5-ene. The stereoselectivity will also yield cis (Z) and trans (E) isomers of these alkenes. The choice of base is a critical factor in determining the major product, in accordance with Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene).

| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Expected Predominant Mechanism | Reference Data for 2-Bromopentane (B28208) (%) |

| This compound | Sodium Ethoxide (NaOEt) | Ethanol | 55 | Dec-4-ene & Dec-5-ene (Zaitsev) | 5-Ethoxydecane | E2/SN2 | Pent-2-ene (71%), Pent-1-ene (29%) |

| This compound | Potassium tert-Butoxide (KOtBu) | tert-Butanol | 82 | Dec-4-ene (Hofmann) | Dec-5-ene, 5-(tert-Butoxy)decane | E2 | Pent-1-ene (70%), Pent-2-ene (30%)[1][2] |

| This compound | Sodium Azide (B81097) (NaN₃) | DMSO | 25 | 5-Azidodecane | Dec-4-ene, Dec-5-ene | SN2 | High yield of substitution product is expected.[3] |

| This compound | Ethanol (solvolysis) | Ethanol | 25 | 5-Ethoxydecane | Dec-4-ene, Dec-5-ene | SN1/E1 | - |

Note: The product ratios for this compound are expected to be analogous to those observed for similar secondary bromoalkanes like 2-bromopentane. The steric hindrance around the bromine atom in this compound is slightly greater than in 2-bromopentane, which may further favor elimination with bulky bases.

Experimental Protocols

Protocol 1: E2 Elimination with Potassium tert-Butoxide (Hofmann Product Favored)

This protocol describes the dehydrobromination of this compound to yield predominantly dec-4-ene.[2]

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Pentane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol.

-

While stirring under a nitrogen atmosphere, add this compound (1.0 equivalent) to the potassium tert-butoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and add 50 mL of pentane.

-

Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

The alkene products can be isolated by fractional distillation.

Protocol 2: SN2 Reaction with Sodium Azide

This protocol details the synthesis of 5-azidodecane.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 equivalent) in DMSO in a round-bottom flask.

-

Add sodium azide (1.5 equivalents) to the solution and stir the mixture at room temperature overnight.[4]

-

Slowly add deionized water to the reaction mixture.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography.

Reaction Pathway Diagram

Grignard Reaction

The formation of a Grignard reagent from this compound provides a powerful nucleophilic carbon source for the formation of new carbon-carbon bonds.